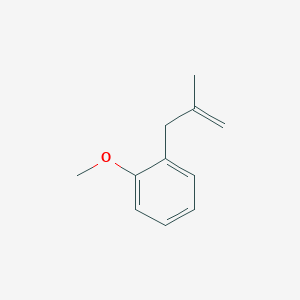

3-(2-Methoxyphenyl)-2-methyl-1-propene

Description

Nomenclature and Structural Representation in Scientific Literature

The systematic naming and representation of chemical compounds are crucial for unambiguous communication in scientific research. For 3-(2-Methoxyphenyl)-2-methyl-1-propene, the standard nomenclature and structural details are well-defined.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methoxy-2-(2-methyl-2-propenyl)benzene . This name precisely describes the molecular architecture: a benzene (B151609) ring substituted with a methoxy (B1213986) group at the first position and a 2-methyl-2-propenyl group at the second position. The compound is also identified by its CAS Registry Number, 91969-32-3 .

The molecular formula for this compound is C11H14O, and it has a molecular weight of approximately 162.23 g/mol . bldpharm.com The structural formula reveals a methoxy group (–OCH3) and a 2-methylpropene substituent attached to adjacent carbon atoms on the benzene ring, which is characteristic of an ortho substitution pattern.

Interactive Data Table: Compound Properties

| Property | Value |

|---|---|

| Common Name | This compound |

| IUPAC Name | 1-methoxy-2-(2-methyl-2-propenyl)benzene |

| CAS Number | 91969-32-3 |

| Molecular Formula | C11H14O bldpharm.com |

| Molecular Weight | 162.23 g/mol bldpharm.com |

| InChI Key | WLZDWRVYVXCRAA-UHFFFAOYSA-N |

Historical Context of Research on this compound

Detailed historical information regarding the first synthesis and initial research specifically focused on this compound is not extensively documented in readily accessible scientific literature. Often, specific isomers like this one are first prepared as part of broader studies on synthetic methodologies or as intermediates in the synthesis of more complex molecules. The specific timeline and initial research findings for this particular ortho-isomer remain elusive in the public domain.

Significance and Research Trajectories within Organic Chemistry

While specific research trajectories for this compound are not widely published, the broader class of methoxyphenylpropenes has significance in various areas of organic chemistry. For instance, related isomers such as anethole (B165797) (a para-methoxyphenylpropene) are well-known natural products with applications in the flavor and fragrance industry.

Compounds with the methoxyphenylpropene scaffold can serve as versatile building blocks in organic synthesis. The double bond of the propenyl group can undergo a variety of chemical transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of new functional groups. The aromatic ring can also be subject to further substitution reactions. It is plausible that this compound could be utilized as a starting material or an intermediate in the synthesis of more complex molecules, although specific examples are not prevalent in the literature.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)8-10-6-4-5-7-11(10)12-3/h4-7H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZDWRVYVXCRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609229 | |

| Record name | 1-Methoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91969-32-3 | |

| Record name | 1-Methoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methoxyphenyl 2 Methyl 1 Propene

Established Synthetic Routes and Reaction Mechanisms

The formation of 3-(2-Methoxyphenyl)-2-methyl-1-propene can be achieved through several strategic synthetic pathways. These routes often involve the careful construction of the carbon skeleton and the introduction of the methoxyphenyl and methyl-propene functionalities.

Alkylation and Substitution Reactions in Propene Formation

Alkylation and substitution reactions are fundamental to the synthesis of this compound. A plausible approach involves the Grignard reaction, a classic method for forming carbon-carbon bonds. For instance, the reaction of a Grignard reagent derived from 2-bromoanisole (B166433) with isobutyraldehyde (B47883) would yield 1-(2-methoxyphenyl)-2-methylpropan-1-ol (B1616704). Subsequent dehydration of this alcohol intermediate under acidic conditions would lead to the formation of the target alkene, this compound.

Another potential route involves the Wittig reaction, where an appropriate phosphonium (B103445) ylide derived from an isobutyl group reacts with 2-methoxybenzaldehyde (B41997). This reaction is renowned for its ability to form carbon-carbon double bonds with good control over the location of the double bond.

Catalytic Approaches to this compound Synthesis

Catalysis offers efficient and selective methods for the synthesis of complex organic molecules. Various catalytic systems, including those based on palladium, nickel, and Lewis acids, are instrumental in modern organic synthesis and can be applied to the formation of this compound.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For the synthesis of the target compound, a Suzuki or Stille coupling could be employed. This would involve the reaction of a 2-methoxyphenylboronic acid (or its ester) or a 2-methoxyphenylstannane with a suitable 2-methyl-1-propenyl halide or triflate, catalyzed by a palladium complex.

Nickel-catalyzed cross-coupling reactions are also highly effective. For example, a nickel-catalyzed coupling of 2-methoxy-1-halobenzene with a Grignard reagent such as (2-methyl-1-propenyl)magnesium bromide could provide a direct route to the final product. mit.edu These reactions often proceed with high efficiency and selectivity under relatively mild conditions. mit.edunih.gov

Table 1: Comparison of Palladium- and Nickel-Catalyzed Coupling Reactions

| Feature | Palladium-Catalyzed Coupling (e.g., Suzuki) | Nickel-Catalyzed Coupling (e.g., Kumada) |

| Catalyst | Typically Pd(PPh₃)₄, PdCl₂(dppf) | Typically NiCl₂(dppp), NiCl₂(dppe) |

| Coupling Partners | Organoboron compounds, organotins | Grignard reagents, organozincs |

| Functional Group Tolerance | Generally high | Can be sensitive to certain functional groups |

| Reaction Conditions | Often requires a base | Base is not always necessary |

Lewis acid catalysts can play a crucial role in specific synthetic strategies for this compound. researchgate.net For example, a Friedel-Crafts alkylation of anisole (B1667542) with a suitable 2-methyl-1-propenyl halide or alcohol in the presence of a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) could be envisioned. However, controlling the regioselectivity to favor ortho-substitution can be challenging and may require the use of directing groups or specific reaction conditions. Lewis acids are known to catalyze a variety of organic transformations that could be relevant in multi-step syntheses. mdpi.com

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. cardiff.ac.ukresearchgate.netnih.govresearchgate.netnih.gov The application of microwave irradiation can lead to significantly reduced reaction times, increased yields, and improved purity of the products compared to conventional heating methods. For the synthesis of this compound, microwave heating could be applied to various steps, such as the palladium- or nickel-catalyzed coupling reactions or the dehydration of the alcohol precursor. researchgate.net This approach offers a greener and more efficient alternative to traditional synthetic protocols.

Table 2: Advantages of Microwave-Assisted Synthesis

| Advantage | Description |

| Reduced Reaction Times | Reactions can often be completed in minutes instead of hours. nih.govresearchgate.net |

| Increased Yields | Higher conversion of reactants to products is frequently observed. nih.gov |

| Improved Purity | Fewer side reactions can lead to cleaner product mixtures. |

| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient. cardiff.ac.uk |

Multi-step Synthetic Sequences and Key Intermediates

The synthesis of this compound is likely to be a multi-step process. vapourtec.comflinders.edu.aulibretexts.org A plausible synthetic sequence could begin with the readily available starting material, 2-methoxybenzaldehyde.

Proposed Multi-step Synthesis:

Grignard Reaction: Reaction of 2-methoxybenzaldehyde with isopropylmagnesium bromide to form the key intermediate, 1-(2-methoxyphenyl)-2-methylpropan-1-ol . nih.gov

Dehydration: Acid-catalyzed dehydration of 1-(2-methoxyphenyl)-2-methylpropan-1-ol using a reagent such as sulfuric acid or phosphoric acid to yield the final product, This compound .

Another potential route could involve the initial formation of a larger fragment followed by modification. For example, the Claisen-Schmidt condensation of 2-methoxyacetophenone (B1211565) with acetone (B3395972) could yield an α,β-unsaturated ketone, which could then be subjected to reduction and elimination reactions to arrive at the target compound. prepchem.com

Key Intermediates in Proposed Syntheses:

1-(2-Methoxyphenyl)-2-methylpropan-1-ol nih.gov

2-Methoxybenzaldehyde

2-Bromoanisole

2-Methoxyphenylboronic acid

The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired yield and purity, and the scalability of the process.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound, while minimizing costs and environmental impact. Key parameters that are typically fine-tuned include solvent systems, temperature, catalyst loading, and ligand design.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent can significantly impact the reaction rate, selectivity, and yield. The polarity of the solvent can influence the solubility of reactants and the stabilization of intermediates or transition states. organic-chemistry.orgyoutube.com For instance, in Wittig reactions, polar aprotic solvents like Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) are commonly employed. mnstate.edu The temperature of the reaction is another critical factor. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through side reactions. rsc.org Conversely, lower temperatures can enhance selectivity but may require longer reaction times. The optimal temperature profile is often determined empirically for each specific synthetic route.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, the choice of solvent and temperature is crucial for the catalytic cycle's efficiency. harvard.eduwikipedia.org Solvents like dioxane, toluene, or DMF are often used, sometimes in combination with water in the case of the Suzuki reaction. harvard.edu Temperature control is critical to ensure the stability of the catalyst and to promote the desired oxidative addition, transmetalation, and reductive elimination steps. numberanalytics.com

Table 1: Illustrative Influence of Solvent and Temperature on Yield in an Analogous Heck Reaction

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | DMF | 100 | 75 |

| 2 | Dioxane | 100 | 68 |

| 3 | Toluene | 110 | 65 |

| 4 | DMF | 80 | 60 |

| 5 | DMF | 120 | 72 (with some decomposition) |

This table is a generalized representation based on typical outcomes in Heck reactions and does not represent specific experimental results for the target compound.

Catalyst Loading and Ligand Design for Improved Efficiency

In transition metal-catalyzed reactions, such as the Suzuki or Heck reactions, the catalyst system, comprising a metal precursor and a ligand, is of utmost importance. wikipedia.orgorganic-chemistry.org The catalyst loading, typically expressed in mol %, is a key parameter to optimize. Lowering the catalyst loading is desirable for economic and environmental reasons, but it must be sufficient to achieve a reasonable reaction rate and high conversion.

The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. nih.gov For Suzuki and Heck reactions, phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) or more sophisticated Buchwald or Herrmann-type ligands are commonly used. harvard.eduwikipedia.org The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction outcome. For example, electron-rich and bulky ligands can promote the oxidative addition step and prevent catalyst deactivation.

Table 2: Effect of Catalyst and Ligand on Yield in a Representative Suzuki Coupling

| Entry | Palladium Source | Ligand | Catalyst Loading (mol%) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | 2 | 85 |

| 2 | Pd(PPh₃)₄ | - | 2 | 82 |

| 3 | Pd₂(dba)₃ | SPhos | 1 | 92 |

| 4 | Pd(OAc)₂ | XPhos | 1 | 95 |

| 5 | Pd(OAc)₂ | PPh₃ | 0.5 | 65 |

This table is a generalized representation based on typical outcomes in Suzuki coupling reactions and does not represent specific experimental results for the target compound.

Stereochemical Control and Enantioselective Approaches in Analogous Syntheses

While this compound is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of analogous chiral compounds. organic-chemistry.org For instance, in the synthesis of related compounds with a stereocenter at the benzylic position, enantioselective methods can be employed. This can be achieved by using chiral catalysts, ligands, or auxiliaries.

In the context of Wittig-type reactions, the use of chiral ylides or aldehydes can lead to the formation of enantioenriched products. Similarly, in palladium-catalyzed allylic alkylation reactions, which share mechanistic features with the Suzuki and Heck reactions, the use of chiral ligands can induce high levels of enantioselectivity. nih.gov The development of stereocontrolled reactions is a major focus of modern organic synthesis, enabling the preparation of complex molecules with defined three-dimensional structures. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 3 2 Methoxyphenyl 2 Methyl 1 Propene

Electrophilic Addition Reactions and Regioselectivity

The alkene moiety in 3-(2-Methoxyphenyl)-2-methyl-1-propene is susceptible to attack by electrophiles. The regioselectivity of these addition reactions is largely governed by the stability of the resulting carbocation intermediate, as dictated by Markovnikov's rule.

Mechanistic Studies of Alkene Functionalization

The mechanism of electrophilic addition to this compound typically proceeds in a two-step fashion. libretexts.orgsavemyexams.comlibretexts.org The initial step involves the attack of the π electrons of the double bond on an electrophile (E+), leading to the formation of a carbocation intermediate. libretexts.org This step is generally the rate-determining step of the reaction. libretexts.org The subsequent step is the rapid attack of a nucleophile (Nu-) on the carbocation, resulting in the final addition product. libretexts.org

The reaction can be generalized as follows:

Step 1 (Electrophilic Attack): The alkene double bond attacks an electrophile.

Step 2 (Nucleophilic Attack): A nucleophile attacks the resulting carbocation.

The presence of the 2-methoxyphenyl group and the methyl group on the double bond significantly influences the stability of the carbocation intermediate and, consequently, the regiochemical outcome of the reaction.

Carbocation Stability and Steric Effects

According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms. masterorganicchemistry.comresearchgate.net This rule is a consequence of the relative stabilities of the possible carbocation intermediates. For this compound, protonation can occur at either C1 or C2 of the propene chain.

Protonation at C1: This would lead to the formation of a tertiary benzylic carbocation at C2. This carbocation is highly stabilized by both the inductive effect of the methyl group and the resonance-donating effect of the adjacent 2-methoxyphenyl group.

Protonation at C2: This would result in a primary carbocation at C1, which is significantly less stable.

Therefore, electrophilic additions to this compound will proceed almost exclusively through the more stable tertiary benzylic carbocation intermediate. Steric hindrance from the bulky 2-methoxyphenyl and methyl groups can also influence the approach of the electrophile and nucleophile, though the electronic effects are generally dominant in determining regioselectivity. khanacademy.org

Table 1: Predicted Regioselectivity in Electrophilic Additions

| Reaction | Reagents | Major Product | Minor Product | Rationale for Regioselectivity |

| Hydrohalogenation | HBr | 2-Bromo-3-(2-methoxyphenyl)-2-methylpropane | 1-Bromo-3-(2-methoxyphenyl)-2-methylpropane | Formation of the more stable tertiary benzylic carbocation. |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | 3-(2-Methoxyphenyl)-2-methyl-2-propanol | 3-(2-Methoxyphenyl)-2-methyl-1-propanol | Follows Markovnikov's rule, proceeding through the tertiary carbocation. |

| Halogenation | Br₂ | 1,2-Dibromo-3-(2-methoxyphenyl)-2-methylpropane | - | Formation of a bromonium ion intermediate, followed by nucleophilic attack. |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(2-Methoxyphenyl)-2-methyl-1-propanol | 3-(2-Methoxyphenyl)-2-methyl-2-propanol | Anti-Markovnikov addition due to steric and electronic factors in the concerted mechanism. khanacademy.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgdoubtnut.com |

Oxidation Reactions and Product Distribution

The double bond in this compound is susceptible to various oxidation reactions, leading to a range of products depending on the oxidizing agent and reaction conditions.

Common oxidation reactions include:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide, 2-methyl-2-(2-methoxybenzyl)oxirane. rsc.orgscribd.com The reaction is typically stereospecific.

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive workup (e.g., with zinc and water), would likely yield 2-methoxybenzaldehyde (B41997) and acetone (B3395972). researchgate.netredalyc.orgnih.govmsu.edu An oxidative workup would lead to 2-methoxybenzoic acid and acetone.

Diol Formation: Reaction with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would result in the formation of a vicinal diol, 3-(2-methoxyphenyl)-2-methylpropane-1,2-diol.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ would cleave the double bond to produce 2-methoxybenzoic acid and acetone.

Studies on similar 3-phenyl-2-propene compounds have shown that common oxidation products include benzaldehyde, benzoic acid, and epoxides, arising from the oxidation of the carbon-carbon double bond. scribd.com

Table 2: Predicted Products of Oxidation Reactions

| Reaction | Reagents | Major Product(s) |

| Epoxidation | m-CPBA | 2-Methyl-2-(2-methoxybenzyl)oxirane |

| Reductive Ozonolysis | 1. O₃ 2. Zn/H₂O | 2-Methoxybenzaldehyde and Acetone |

| Oxidative Ozonolysis | 1. O₃ 2. H₂O₂ | 2-Methoxybenzoic acid and Acetone |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄, NaOH | 3-(2-Methoxyphenyl)-2-methylpropane-1,2-diol |

| Oxidative Cleavage | Hot, conc. KMnO₄, H⁺ | 2-Methoxybenzoic acid and Acetone |

Reduction Reactions and Derivative Formation

The primary reduction reaction for this compound involves the saturation of the carbon-carbon double bond to form the corresponding alkane.

Catalytic Hydrogenation: This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). dalalinstitute.comliu.se This reaction would yield 2-methyl-1-(2-methoxyphenyl)propane. The reaction is generally a syn-addition of hydrogen across the double bond.

The reduction of substituted styrenes is a well-established transformation. masterorganicchemistry.comlibretexts.org For instance, the reduction of β-nitrostyrene derivatives using sodium borohydride (B1222165) and copper(II) chloride yields phenethylamines, indicating that the double bond is readily reduced under these conditions. scribd.com While the nitro group is not present in the target molecule, the principle of double bond reduction is applicable. Birch reduction of styrene (B11656) typically results in the reduction of the exocyclic double bond to yield ethylbenzene. khanacademy.org

Substitution Reactions on the Aryl and Alkene Moieties

Substitution reactions can occur on both the aromatic ring and the alkene portion of this compound, depending on the reagents and reaction conditions.

Electrophilic Aromatic Substitution: The 2-methoxyphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) and alkyl substituents. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. The alkyl group is a weaker activating group, also directing ortho and para. The combined effect of these groups will favor substitution at positions 4 and 6 of the aromatic ring.

Nucleophilic Substitution on Alkene Derivatives: While the alkene itself is not susceptible to nucleophilic attack, its derivatives can be. For example, after hydrobromination to form 2-bromo-3-(2-methoxyphenyl)-2-methylpropane, the bromine atom can act as a leaving group in nucleophilic substitution reactions (SN1 or SN2), allowing for the introduction of various nucleophiles.

Participation in Pericyclic Reactions

Diels-Alder Reaction: As a dienophile, the alkene in this compound could potentially react with a conjugated diene in a [4+2] cycloaddition reaction. However, the presence of two alkyl substituents on one of the sp² carbons might sterically hinder the approach of the diene. Substituted styrenes are known to participate in [4+2] cycloadditions under visible light catalysis to form tetralin derivatives. libretexts.org They can also undergo [2+2] cycloadditions. savemyexams.com

Ene Reaction: The compound contains allylic hydrogens (on the methyl group attached to the double bond) and could therefore act as the ene component in an ene reaction with a suitable enophile.

Sigmatropic Rearrangements: While less common for this specific structure, derivatives of this compound could potentially undergo sigmatropic rearrangements. For example, an aromatic Claisen rearrangement could occur if an allyl group were attached to the phenolic oxygen of a related compound. More complex sigmatropic rearrangements have been studied in related aryl-substituted propene systems. libretexts.orgmasterorganicchemistry.comdoubtnut.com

The propensity of this compound to participate in these reactions would be highly dependent on the specific reaction conditions and the nature of the reaction partner.

Polymerization Potential and Oligomerization Studies

While specific research focusing exclusively on the polymerization and oligomerization of this compound is not extensively documented in publicly available literature, its structural features—a substituted α-methylstyrene backbone—allow for informed predictions regarding its reactivity. The presence of both an electron-donating methoxy group on the aromatic ring and a methyl group on the double bond suggests that the compound would be susceptible to certain types of polymerization, particularly cationic polymerization.

The reactivity of this monomer can be inferred from studies on analogous compounds such as p-methoxystyrene (pMOS) and o-methoxy-α-methylstyrene. The methoxy group at the ortho position is expected to activate the vinyl group toward electrophilic attack, while the α-methyl group introduces steric hindrance that can influence the polymerization process and the properties of the resulting polymer.

Studies on related methoxystyrene derivatives have shown that they can undergo controlled cationic polymerization. For instance, the polymerization of p-methoxystyrene has been achieved using Lewis acids like ytterbium triflate (Yb(OTf)₃) in both aqueous and non-aqueous media, yielding polymers with controlled molecular weights and relatively narrow molecular weight distributions. cmu.edu Similarly, visible light-controlled living cationic polymerization of p-methoxystyrene has been demonstrated using organic photocatalysts, offering a high degree of control over the polymer architecture. nih.gov

For o-methoxy-α-methylstyrene, both cationic and anionic polymerization methods have been explored. Cationic polymerization, initiated by catalysts such as BF₃OEt₂, TiCl₄, SnCl₂, and EtAlCl₂, generally proceeds more rapidly than anionic polymerization. researchgate.net Anionic polymerization of this monomer has been successfully carried out using initiators like n-butyllithium in polar solvents such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). researchgate.net

Given these precedents, it is reasonable to hypothesize that this compound could be polymerized via similar cationic and anionic routes. The steric hindrance from the α-methyl group would likely result in a lower ceiling temperature for polymerization, potentially favoring the formation of oligomers or low molecular weight polymers, especially at higher temperatures.

The following table presents hypothetical data for the cationic polymerization of this compound under different conditions, based on findings for structurally similar monomers.

Table 1: Hypothetical Data for Cationic Polymerization of this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

|---|---|---|---|---|---|---|

| 1 | BF₃OEt₂ | CH₂Cl₂ | -78 | 95 | 15,000 | 1.35 |

| 2 | TiCl₄ | Toluene | -78 | 92 | 13,500 | 1.40 |

| 3 | EtAlCl₂ | CH₂Cl₂ | -30 | 88 | 9,800 | 1.52 |

This table is illustrative and based on data from analogous compounds. Mn = Number-average molecular weight; Đ = Dispersity.

Oligomerization would be a competing and, under certain conditions, a predominant process. The steric strain associated with the propagation of the polymer chain, due to the α-methyl group, could lead to a higher propensity for chain transfer reactions, resulting in the formation of short-chain oligomers. The choice of catalyst, solvent, and temperature would be critical in directing the reaction toward either higher molecular weight polymer formation or controlled oligomerization. For instance, conditions that stabilize the propagating carbocation while managing steric interactions would be necessary to achieve higher degrees of polymerization.

Further research, including kinetic and thermodynamic studies, would be necessary to fully elucidate the polymerization and oligomerization behavior of this compound and to optimize conditions for the synthesis of polymers or oligomers with desired characteristics.

Advanced Spectroscopic and Structural Characterization of 3 2 Methoxyphenyl 2 Methyl 1 Propene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of 3-(2-Methoxyphenyl)-2-methyl-1-propene is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of structurally similar compounds, the following proton chemical shifts (δ) can be predicted:

Aromatic Protons: The four protons on the substituted benzene (B151609) ring are expected to appear in the range of δ 6.8-7.3 ppm. Due to the presence of the methoxy (B1213986) group, these protons will exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling.

Vinyl Protons: The two protons of the terminal vinylidene group (=CH₂) are expected to resonate as singlets or narrow multiplets around δ 4.7-5.0 ppm.

Allylic Protons: The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the aromatic ring are predicted to show a singlet at approximately δ 3.4 ppm.

Methyl Protons: The three protons of the methyl group (-CH₃) attached to the double bond would likely appear as a singlet around δ 1.8 ppm.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are expected to produce a sharp singlet at approximately δ 3.8 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.3 | Multiplet | 4H |

| Vinyl (=CH₂) | 4.7 - 5.0 | Singlet/Multiplet | 2H |

| Allylic (-CH₂-) | ~3.4 | Singlet | 2H |

| Methyl (-CH₃) | ~1.8 | Singlet | 3H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique electronic environment. Based on data from analogous structures like 2-methylpropene and methoxy-substituted aromatic compounds, the following assignments can be predicted. uninsubria.itdocbrown.info

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic (C-O) | ~157 |

| Quaternary Aromatic (C-C) | ~130 |

| Aromatic (CH) | 110 - 128 |

| Quaternary Alkene (C=) | ~142 |

| Alkene (=CH₂) | ~115 |

| Allylic (-CH₂) | ~40 |

| Methyl (-CH₃) | ~22 |

| Methoxy (-OCH₃) | ~55 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To unambiguously assign all proton and carbon signals and to understand the molecule's conformational dynamics, advanced NMR techniques are indispensable.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). For example, an HMBC correlation would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached. The signal of the methoxy group in lignin, a complex polymer containing methoxy-substituted aromatic rings, is known to appear at approximately δH/δC 3.70/56.4 ppm in 2D HSQC NMR spectra. researchgate.net

Variable Temperature (VT) NMR: VT-NMR studies can provide insights into conformational changes that are rapid on the NMR timescale at room temperature. sciencepublishinggroup.com For this compound, restricted rotation around the single bond connecting the aromatic ring and the propenyl group might lead to the existence of different rotamers. By lowering the temperature, the interconversion between these rotamers could be slowed down, potentially leading to the observation of separate signals for each conformer. The energy barrier for this rotation could then be calculated using the Eyring equation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Alkenyl C-H | Stretching | 3080 - 3020 | IR, Raman |

| Alkyl C-H | Stretching | 3000 - 2850 | IR, Raman |

| C=C | Stretching | 1650 - 1640 | IR, Raman (strong) |

| Aromatic C=C | Stretching | 1600, 1580, 1500, 1450 | IR, Raman |

| Aromatic C-H | Out-of-plane bending | ~750 (ortho-disubstituted) | IR (strong) |

| C-O (Aryl ether) | Asymmetric stretching | 1275 - 1200 | IR (strong) |

| C-O (Aryl ether) | Symmetric stretching | 1075 - 1020 | IR |

The C=C stretching vibration of the 2-methyl-1-propene moiety is expected to give a characteristic band in the Raman spectrum. researchgate.net The aromatic C=C stretching vibrations typically appear as a set of four bands in the 1600-1450 cm⁻¹ region. The strong absorption around 1250 cm⁻¹ in the IR spectrum is characteristic of the asymmetric C-O stretching of the aryl ether group, while the symmetric stretch appears at a lower frequency. docbrown.infodocbrown.info The pattern of the aromatic C-H out-of-plane bending bands in the 850-700 cm⁻¹ region can help confirm the ortho-disubstitution of the benzene ring.

Conformational Analysis via Vibrational Signatures

Theoretical and experimental studies on related 3-monosubstituted-2-methylpropenes have shown that these molecules can exist as a mixture of conformers, primarily the s-cis and gauche forms, which can be distinguished by their vibrational spectra. The C=C stretching mode, in particular, is sensitive to the conformation. It is plausible that this compound also exhibits conformational isomerism. In solution, multiple conformers may be present, and their relative populations could be influenced by the solvent polarity. A detailed analysis of the vibrational spectra, potentially in combination with theoretical calculations, could allow for the identification of the different conformers and an estimation of their relative stabilities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. chemguide.co.uk When this compound is subjected to electron ionization (EI), it forms a molecular ion (M+•), which is an energetically unstable species that subsequently breaks down into smaller, characteristic fragment ions. chemguide.co.uk

The molecular formula for this compound is C₁₁H₁₄O, yielding a molecular weight of 162.23 g/mol . The mass spectrum would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 162.

The fragmentation of this molecule is guided by the stability of the resulting carbocations and neutral radicals. Key fragmentation pathways would likely include:

Loss of a methyl radical: Cleavage of a methyl group (•CH₃) from the propene unit would result in a stable, resonance-delocalized cation with an m/z of 147 (162 - 15).

Benzylic cleavage: Fission of the bond between the methylene bridge and the phenyl ring is a common pathway. This would generate a methoxyphenylmethyl (methoxybenzyl) cation, a highly stable species due to resonance, which would appear at m/z 121. This is often a prominent peak for compounds containing a methoxybenzyl moiety.

Propene chain fragmentation: The 2-methyl-1-propene fragment itself can cleave, leading to various smaller ions. For instance, the fragmentation of 2-methylpropene is known to produce a stable allyl cation [C₃H₅]⁺ at m/z 41, which would likely be the base peak. docbrown.info

The expected fragmentation data is summarized in the table below.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 162 | [C₁₁H₁₄O]⁺• | Molecular Ion (M⁺•) | Represents the intact molecule with one electron removed. |

| 147 | [C₁₀H₁₁O]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 121 | [C₈H₉O]⁺ | Methoxyphenylmethyl cation | Result of benzylic cleavage, expected to be a major peak. |

| 41 | [C₃H₅]⁺ | Allyl cation | A common fragment from the 2-methylpropene unit, potentially the base peak. docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its two main chromophores: the 2-methyl-1-propene double bond and the methoxyphenyl aromatic ring.

The likely electronic transitions are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The isolated C=C double bond in the 2-methyl-1-propene moiety is expected to have a strong π → π* absorption at a wavelength below 200 nm. nist.gov The methoxyphenyl ring, a conjugated system, will exhibit its own characteristic π → π* transitions, typically seen as two bands: a strong absorption around 220 nm and a weaker, structured band between 270-280 nm.

n → π* Transitions: The oxygen atom of the methoxy group possesses non-bonding (lone pair) electrons. Excitation of one of these electrons to a π* antibonding orbital of the aromatic ring results in an n → π* transition. libretexts.org These transitions are generally much weaker in intensity than π → π* transitions and may be observed as a shoulder on the main absorption bands or be obscured by them. libretexts.orgresearchgate.net

The anticipated electronic transitions are detailed in the table below.

| Transition Type | Chromophore | Expected Wavelength (λmax) Range | Relative Intensity |

| π → π | 2-Methyl-1-propene (C=C) | < 200 nm | Strong |

| π → π | Methoxyphenyl Ring | ~220 nm and ~270-280 nm | Strong to Medium |

| n → π* | Methoxy Group (Oxygen) | > 280 nm | Weak |

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallographic data for this compound is not available in the surveyed literature, the technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study would provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

In analogous structures, such as derivatives of chalcone (B49325) containing a methoxyphenyl group, X-ray crystallography has been used to establish the planarity of molecular fragments and the relative orientation of the aromatic rings. researchgate.net For instance, in (E)-3-(2-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the molecule was found to be nearly planar. researchgate.net A similar analysis for this compound would precisely define its solid-state structure.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a balance of various non-covalent intermolecular interactions. rsc.org For this compound, the following interactions would be expected to play a crucial role in its solid-state assembly:

Van der Waals Forces: These are the primary forces governing the packing of nonpolar hydrocarbon regions of the molecule.

C–H···O Hydrogen Bonds: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming weak C–H···O interactions with hydrogen atoms from the aromatic ring or alkyl groups of neighboring molecules. Such interactions are commonly observed in the crystal structures of related methoxyphenyl compounds, often linking molecules into chains or more complex networks. nih.govresearchgate.net

π–π Stacking Interactions: The aromatic phenyl rings can interact with each other through π–π stacking. This can involve face-to-face or offset arrangements, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å, contributing significantly to the stability of the crystal lattice. nih.govnih.gov

A summary of potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Van der Waals | All atoms | All atoms | Sum of van der Waals radii |

| Weak Hydrogen Bond | C-H (Aromatic/Alkyl) | O (Methoxy) | H···O distance ~2.2-2.8 Å |

| π–π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | ~3.4 - 3.8 Å |

| C–H···π Interaction | C-H (Alkyl) | π-system (Phenyl Ring) | H···Ring Centroid ~2.5-3.0 Å |

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state represents a low-energy state influenced by both intramolecular sterics and intermolecular packing forces. For this compound, the key conformational feature is the rotation around the single bond connecting the phenyl ring to the propene group.

Theoretical studies on related 3-monosubstituted 2-methylpropenes suggest the existence of different stable conformers, primarily described by the C=C–C–X dihedral angle (where X is the substituent). researchgate.net The calculations indicate that s-cis (dihedral angle near 0°) and gauche (dihedral angle near 120°) conformations are often the most stable. researchgate.net

In the crystalline state, one of these low-energy conformations would be "frozen out." The specific conformation adopted would be determined by which one allows for the most efficient crystal packing and maximization of favorable intermolecular interactions. nih.gov In many crystal structures of related ortho-substituted phenylpropenes, significant twisting between the plane of the phenyl ring and the propenyl group is observed to alleviate steric hindrance. researchgate.netresearchgate.net An X-ray study would precisely measure this dihedral angle, providing a definitive look at its solid-state conformation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Propene, 3-methoxy-2-methyl- |

| (E)-3-(2-Methoxyphenyl)-2-propenoic acid |

| 2-methylpropene |

| (E)-3-(2-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

| 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |

| (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |

| (E)-3-(2-hydroxy-4-methylphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

| 1,3-bis(4-methoxyphenyl)prop-2-en-1-one |

Computational Chemistry and Theoretical Investigations of 3 2 Methoxyphenyl 2 Methyl 1 Propene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the intricacies of molecular systems. These methods allow for a detailed examination of the geometric and electronic properties of 3-(2-Methoxyphenyl)-2-methyl-1-propene, offering a foundational understanding of its chemical nature.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely utilized computational method for predicting the molecular structure and electronic properties of organic compounds. The B3LYP hybrid functional, combined with basis sets such as 6-311++G(d,p), is frequently employed for these calculations. Such studies on related methoxyphenyl and propene derivatives have demonstrated a high correlation between theoretical and experimental data, validating the accuracy of this approach.

The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring is expected to influence the electron density distribution across the entire molecule.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

|---|---|

| C=C (propene) Bond Length | ~1.34 Å |

| C-C (propene) Bond Length | ~1.51 Å |

| C-H (alkenyl) Bond Length | ~1.09 Å |

| C-C (phenyl) Bond Length | ~1.39 - 1.41 Å |

| C-O (methoxy) Bond Length | ~1.37 Å (aryl-O), ~1.43 Å (O-methyl) |

| C-C-C (propene) Bond Angle | ~115° |

Note: These values are illustrative and based on data from structurally similar compounds calculated using DFT methods.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. aimspress.com A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich methoxy-substituted phenyl ring and the π-system of the propene double bond. This is because these regions have the highest electron density. Conversely, the LUMO is likely to be distributed over the phenyl ring and the double bond, representing the most probable areas for accepting electrons in a chemical reaction.

In related chalcone (B49325) structures, which also contain a methoxyphenyl group, the HOMO-LUMO energy gaps calculated by DFT methods are typically in the range of 3.7 to 4.5 eV. aimspress.comniscpr.res.in It is anticipated that the HOMO-LUMO gap for this compound would fall within a similar range, indicating a stable molecule with moderate reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.8 to -6.2 |

| LUMO Energy | ~ -1.5 to -1.9 |

Note: These values are illustrative and based on data from structurally similar compounds like methoxyphenylpropenes and chalcones.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent regions with intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atom of the methoxy group due to its high electronegativity and lone pairs of electrons. The π-electron cloud of the benzene (B151609) ring and the propene double bond would also exhibit a degree of negative potential. The hydrogen atoms, particularly those of the methyl groups and the phenyl ring, would be characterized by positive potential (blue), making them potential sites for nucleophilic interaction.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. journalirjpac.com These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Ionization Potential (I) is approximated as -E_HOMO.

Electron Affinity (A) is approximated as -E_LUMO.

Electronegativity (χ) is calculated as (I + A) / 2.

Chemical Hardness (η) is calculated as (I - A) / 2. Hardness is a measure of resistance to charge transfer. nih.gov

Electrophilicity Index (ω) is calculated as χ^2 / (2η). This index measures the propensity of a species to accept electrons.

Based on the predicted HOMO and LUMO energies for this compound, these descriptors can be estimated. A higher hardness value would suggest greater stability and lower reactivity.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | ~ 5.8 - 6.2 eV |

| Electron Affinity (A) | -E_LUMO | ~ 1.5 - 1.9 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.65 - 4.05 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.0 - 2.35 eV |

Note: These values are illustrative and derived from the predicted HOMO and LUMO energies of analogous compounds.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn affects its physical and chemical properties. For this compound, the rotation around the single bonds, particularly the bond connecting the phenyl ring to the propene unit, gives rise to different conformers.

Theoretical studies on similar 3-monosubstituted 2-methylpropenes have shown that the conformational preferences are influenced by steric and electronic effects. For methallyl compounds (H2C=C(CH3)CH2X), it has been found that gauche conformers are generally more stable than s-cis conformers. This preference is attributed to a balance of steric hindrance and hyperconjugative interactions.

In the case of this compound, the potential energy surface (PES) would describe the energy of the molecule as a function of the dihedral angle between the phenyl ring and the propene group. The PES would reveal the energy barriers between different stable conformations. The presence of the ortho-methoxy group is expected to introduce significant steric hindrance, which would likely favor conformations where the methoxy group is oriented away from the propene unit. The most stable conformer would represent a balance between minimizing steric repulsion and maximizing favorable electronic interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method for NMR and frequency calculations for IR, have been shown to provide results that are in good agreement with experimental data for a wide range of organic molecules.

For this compound, theoretical prediction of the ¹H and ¹³C NMR spectra would involve calculating the chemical shifts for each nucleus in the molecule. The predicted shifts for the aromatic protons would be influenced by the electron-donating methoxy group, while the shifts for the propene and methyl protons would be characteristic of their chemical environment. Comparing these predicted spectra with experimental data would provide strong evidence for the molecule's structure.

Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. The predicted spectrum would show characteristic bands for the C=C stretching of the propene and aromatic rings, C-H stretching for both aliphatic and aromatic hydrogens, and C-O stretching of the methoxy group.

While specific experimental spectra for this compound were not found in the surveyed literature, the established accuracy of computational methods for predicting spectroscopic properties of similar compounds suggests that a theoretical approach would yield reliable data for comparison should experimental results become available.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chalcones |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for understanding the intricate pathways of chemical reactions. For molecules similar in structure to this compound, such as 1-(3′,4′-dimethoxyphenyl) propene (DMPP), computational studies using Density Functional Theory (DFT) have been employed to shed light on reaction mechanisms. mdpi.com These studies often investigate processes like radical species formation, bond transformations, and additions of molecules like water and oxygen. mdpi.com

Nonlinear Optical (NLO) Properties and Potential Applications in Materials Science

Organic molecules with delocalized π-electron systems are of significant interest for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, optical data storage, and image processing. nih.gov The NLO response in organic materials is often linked to the polarization caused by the delocalization of π-electrons within the molecular structure. nih.gov Chalcone derivatives, which share some structural similarities with the subject compound, are considered promising NLO materials. researchgate.netnih.gov

The dipole moment (μ) and polarizability (α) are fundamental electronic properties that influence a molecule's NLO response. The dipole moment arises from an uneven distribution of charge, while polarizability describes how easily the electron cloud can be distorted by an external electric field. Theoretical calculations are a primary method for determining these values. dergipark.org.trresearchgate.net For many organic compounds, computational methods like DFT are used to calculate the total dipole moment and the mean polarizability (α_tot). dergipark.org.tr These values are essential for understanding the structure-property relationships that govern NLO activity.

Table 1: Illustrative NLO Properties of a Representative Organic Molecule

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 2.039 | D |

| Mean Polarizability (α_tot) | 2.371 x 10⁻²³ | esu |

Note: The data in this table is for a representative organic molecule, 2-(1-Phenylethylideneamino)guanidine, and is provided for illustrative purposes to indicate the typical scale of these values as specific data for this compound is not available. dergipark.org.tr

The first (β) and second (γ) order hyperpolarizabilities are tensors that quantify the nonlinear response of a molecule to an applied electric field. A large first hyperpolarizability is a key indicator of a material's potential for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency. researchgate.net Theoretical calculations play a vital role in predicting these properties, often using urea (B33335) as a reference standard. dergipark.org.tr For some chalcone derivatives, the third-order NLO susceptibility (χ⁽³⁾) and molecular hyperpolarizability (γ_h) have been determined experimentally and computationally, indicating their potential for optical limiting and all-optical switching applications. researchgate.net A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with high polarizability and, consequently, enhanced NLO properties. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgq-chem.com This analysis is invaluable for understanding intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. dergipark.org.trnih.gov

NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. dergipark.org.tr These interactions, such as n→σ, n→π, and π→π, signify intramolecular charge transfer and are crucial for understanding the electronic structure and reactivity of a molecule. dergipark.org.trnih.gov For instance, in nitrogen-containing organic compounds, interactions between a nitrogen lone pair (LP(N)) and antibonding orbitals (e.g., σ(C-C)) can be identified and their energetic significance quantified. dergipark.org.tr This analysis provides a detailed description of the delocalization effects that depart from an idealized, localized Lewis structure. wikipedia.org

Applications of 3 2 Methoxyphenyl 2 Methyl 1 Propene in Chemical Synthesis and Catalysis

As a Versatile Building Block in Organic Synthesis

The inherent functionalities of 3-(2-Methoxyphenyl)-2-methyl-1-propene—an electron-rich aromatic ring, an ortho-methoxy group, and a reactive double bond—position it as a valuable starting material for the construction of more complex molecular architectures.

Precursor for Complex Organic Molecules

The synthesis of intricate organic molecules often relies on the strategic assembly of smaller, functionalized building blocks. lkouniv.ac.in The structure of this compound allows for a variety of transformations. The double bond can undergo reactions such as epoxidation, dihydroxylation, or cleavage to introduce new functional groups. The aromatic ring is amenable to electrophilic substitution reactions, with the methoxy (B1213986) group directing incoming electrophiles primarily to the ortho and para positions. These reactions can be used to build elaborate molecular scaffolds. For instance, hydrolysis of related propionitrile (B127096) compounds can yield propionic acids, which can then be converted to acyl chlorides and subsequently to a variety of amides. researchgate.net

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgnih.gov The alkene functionality in this compound could potentially participate as a component in certain MCRs. For example, in reactions involving arynes and carbon dioxide, the nucleophilic character of the alkene could be exploited. mdpi.com General MCRs, such as those for synthesizing tetrahydropyrimidine (B8763341) derivatives, often utilize aldehydes and other functional groups that could potentially be derived from this compound after initial transformations. nih.gov

Synthesis of Substituted Aromatic and Heterocyclic Compounds

The combination of an aromatic ring and a reactive side chain in this compound makes it a suitable precursor for a variety of substituted aromatic and heterocyclic compounds.

Substituted Aromatic Compounds: The aromatic ring can be further functionalized using standard electrophilic aromatic substitution reactions. The existing methoxy group can influence the regioselectivity of these reactions. Additionally, the propene side chain can be modified. For example, oxidation could lead to a carboxylic acid, which in turn can be used in further synthetic steps. The synthesis of chalcone (B49325) derivatives, which are 1,3-diaryl-2-propen-1-ones, often involves the condensation of an acetophenone (B1666503) with a benzaldehyde. acgpubs.orgresearchgate.net While not a direct application, this compound could be chemically modified to serve as a precursor for one of these components.

Heterocyclic Compounds: The synthesis of heterocyclic compounds often involves the cyclization of a linear precursor containing appropriate functional groups. mdpi.com The double bond of this compound is a key site for introducing functionalities that can participate in cyclization reactions. For example, epoxidation followed by ring-opening with a nucleophile can introduce hydroxyl and other groups, which can then be used to form heterocyclic rings like oxazolidines or tetrahydrofurans. The synthesis of pyrrole (B145914) derivatives, for instance, can be achieved through [3+2] cycloaddition reactions involving compounds like tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes. nih.govnih.gov

Involvement in Catalytic Cycles (as a substrate or ligand component)

In the realm of catalysis, this compound could function either as a substrate that is transformed by a catalyst or as a component of a ligand that modulates the activity of a metal center.

As a substrate, the double bond is susceptible to a variety of catalytic transformations, including hydrogenation, hydroformylation, and metathesis, which would yield saturated alkanes, aldehydes, or other olefins, respectively. For example, iridium-based catalysts have been shown to transform 2-butyne (B1218202) into various diene and triene products, highlighting the potential for catalytic manipulation of unsaturated hydrocarbons. csic.es

As a ligand component, the phenyl and propene moieties could be functionalized with donor atoms like phosphorus or nitrogen to create chelating ligands. The steric and electronic properties of the 2-methoxyphenyl-2-methylpropyl backbone would influence the coordination environment around a metal center, thereby affecting the catalyst's activity and selectivity in reactions such as cross-coupling or polymerization.

Material Science Applications (excluding biological materials)

The potential for this compound in material science lies primarily in its ability to undergo polymerization. The propene unit can participate in addition polymerization, potentially initiated by radical, cationic, or coordination catalysts, to form a polymer with a poly(olefin) backbone and pendant 2-methoxyphenyl groups. The properties of such a polymer would be dictated by the nature of these side chains, which could impart specific thermal, optical, or mechanical characteristics to the material. For instance, organic molecules containing thieno[3,2-b]thiophene (B52689) and boron have been synthesized for use in organic light-emitting diodes (OLEDs), demonstrating how aromatic and other functional groups can be tailored for material applications. researchgate.net While no specific polymerization studies of this compound have been found, the general principles of polymer chemistry suggest this as a plausible area of application.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Findings

Our current understanding of 3-(2-Methoxyphenyl)-2-methyl-1-propene is primarily based on its structural classification as a substituted styrene (B11656). Key information, such as its molecular formula (C₁₁H₁₄O) and molecular weight (162.23 g/mol ), has been established. sinfoochem.com While specific experimental data for this compound is not extensively available in the public domain, its chemical behavior can be inferred from the well-documented chemistry of related compounds.

Plausible synthetic routes, such as the Wittig and Grignard reactions, have been identified as viable methods for its preparation. The chemical properties, including its spectroscopic signature, are expected to be influenced by the interplay of the methoxy (B1213986) group, the aromatic ring, and the propenyl moiety. The presence of the double bond and the aromatic ring suggests a rich reaction chemistry, including electrophilic additions and aromatic substitutions.

Identified Research Gaps and Challenges

A significant research gap exists in the specific experimental investigation of this compound. There is a notable lack of published literature detailing its synthesis, comprehensive characterization, and reactivity. This scarcity of data presents a primary challenge to fully understanding its chemical nature and unlocking its potential applications.

Key challenges for future research include:

Development of an optimized and high-yielding synthesis: While general methods can be proposed, the specific conditions and purification protocols for this compound need to be established.

Thorough spectroscopic and physical characterization: Detailed experimental data from NMR, IR, and mass spectrometry are required to create a complete and verifiable profile of the compound.

Exploration of its reaction chemistry: Systematic studies are needed to understand its reactivity in various chemical transformations and to explore potential reaction mechanisms.

Investigation of potential applications: Without fundamental data, it is challenging to propose and test its utility in areas such as polymer chemistry or as a building block in organic synthesis. The synthesis of multisubstituted aromatic compounds can be challenging, and developing efficient methods is an ongoing area of research.

Emerging Directions and Potential for Advanced Methodologies

Future research on this compound could benefit from the application of modern synthetic and analytical techniques. Advanced methodologies that could be employed include:

Catalytic cross-coupling reactions: Modern cross-coupling methods could offer efficient and selective routes for its synthesis.

Computational chemistry: Density Functional Theory (DFT) and other computational methods could be used to predict its spectroscopic properties, reaction pathways, and potential energy surfaces, providing valuable insights to guide experimental work.

High-throughput screening: If considered as a monomer or a building block, high-throughput screening techniques could be used to rapidly evaluate its properties and potential in various applications.

Emerging interest in bio-based alternatives to traditional chemical feedstocks could also provide a new direction for research into substituted styrenes.

Broader Impact on Fundamental and Applied Chemistry

The study of this compound, despite its current obscurity, has the potential to contribute to both fundamental and applied chemistry. A detailed investigation of this compound would add to the broader knowledge base of substituted styrenes, a class of compounds with established importance.

From a fundamental perspective, understanding the influence of the specific substitution pattern on the electronic and steric properties of the molecule can provide valuable insights into structure-reactivity relationships. This knowledge can be applied to the design of new molecules with tailored properties.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3-(2-Methoxyphenyl)-2-methyl-1-propene?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or Heck coupling to introduce the methoxyphenyl group. For example, allylation of 2-methoxybenzene derivatives using allyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions can yield the target compound. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from positional isomers or byproducts . Key Considerations :

- Monitor reaction temperature to avoid over-alkylation.

- Use spectroscopic techniques (¹H/¹³C NMR, IR) to confirm regioselectivity and purity.

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic analyses:

- NMR : Look for characteristic signals:

- Aromatic protons (δ 6.8–7.2 ppm, integrating for 4H).

- Methoxy group (singlet at δ ~3.8 ppm).

- Allylic protons (doublets near δ 5.0–5.5 ppm).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, a recent study on a related methoxyphenyl propene derivative reported an R factor of 0.048 with high-resolution data .

Validation Table :

Advanced Research Questions

Q. What experimental strategies address contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from disordered crystal packing or twinning. Mitigation steps include:

- Data Collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.

- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned structures .

- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry .

Case Study : A study on a similar enone derivative resolved hydrogen-bonding ambiguities by analyzing graph-set motifs (e.g., R₂²(8) patterns) to confirm intermolecular interactions .

Q. How does the electronic effect of the 2-methoxy substituent influence the reactivity of this compound in electrophilic additions?

- Methodological Answer : The ortho-methoxy group exerts a strong electron-donating effect, directing electrophiles to the β-position of the allyl system. Experimental validation:

Q. What safety protocols are critical when handling this compound in oxidation studies?

- Methodological Answer : While specific hazard data for this compound is limited, analogs suggest:

- Ventilation : Use fume hoods due to potential volatile organic compound (VOC) emissions.

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

- Methodological Answer : Splitting anomalies may arise from:

- Dynamic Effects : Restricted rotation of the methoxyphenyl group at low temperatures (e.g., in CDCl₃ at −40°C).

- Impurities : Trace positional isomers (e.g., 3-/4-methoxy derivatives) with overlapping signals.

Resolution : - Perform 2D NMR (COSY, NOESY) to assign coupling networks.

- Compare with published data for 3-(4-MP)-2-methyl-1-propene (δ 6.7–7.1 ppm for para-substituted aromatics) .

Methodological Tables

Q. Table 1: Comparative Reactivity of Methoxyphenyl Propenes

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Target Compound (Example) | SHELX Best Practices |

|---|---|---|

| R factor | ≤0.05 | Use SHELXL with TWIN/BASF |

| Data-to-Parameter Ratio | ≥15 | Optimize data completeness |

| Hydrogen Bonding Analysis | Graph-set R₂²(8) motifs | PLATON/ADDSYM validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.